molecular formula C17H20N4O3 B5777473 N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide

N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide

货号 B5777473
分子量: 328.4 g/mol
InChI 键: YXIBFNRHPZYAHR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide, also known as CYC116, is a novel small molecule inhibitor that has been extensively studied in recent years. It is a potent inhibitor of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). CYC116 has shown significant promise in preclinical studies as a potential therapeutic agent for a variety of cancers.

作用机制

The mechanism of action of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide involves the inhibition of several receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR. These receptors are known to play a key role in cancer cell growth and survival, and their inhibition by N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide leads to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of angiogenesis, induction of apoptosis, and inhibition of cancer cell proliferation and migration.

实验室实验的优点和局限性

One of the major advantages of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide for lab experiments is its potency as an inhibitor of several receptor tyrosine kinases. This allows for the study of the effects of receptor tyrosine kinase inhibition on cancer cell growth and survival. One limitation of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in preclinical studies.

未来方向

There are several potential future directions for the study of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide. One possible direction is the development of combination therapies that include N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide and other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is the study of the effects of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide on other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, the development of more potent and longer-lasting versions of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide could lead to improved efficacy in preclinical and clinical studies.

合成方法

The synthesis of N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide involves a multi-step process that begins with the reaction of 4-nitrophenylhydrazine with cyclohexanone to form 4-nitrocyclohexanone. This is followed by the reaction of 4-nitrocyclohexanone with ethyl chloroacetate to form ethyl 2-(4-nitrocyclohexylidene)acetate. The final step involves the reaction of ethyl 2-(4-nitrocyclohexylidene)acetate with 1H-imidazole-5-amine to form N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide.

科学研究应用

N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide has been extensively studied in preclinical models of several types of cancer, including breast cancer, lung cancer, and glioblastoma. In these studies, N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide has been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

属性

IUPAC Name

N-cyclohexyl-2-[5-(4-nitrophenyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-17(19-14-4-2-1-3-5-14)11-20-12-18-10-16(20)13-6-8-15(9-7-13)21(23)24/h6-10,12,14H,1-5,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIBFNRHPZYAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=NC=C2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。